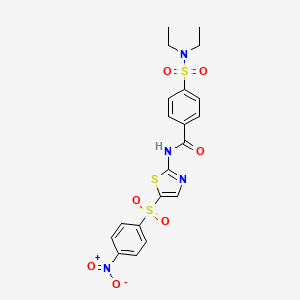
4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O7S3 and its molecular weight is 524.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Action
4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is part of a class of compounds with significant antimicrobial and antifungal properties. Research indicates that similar compounds have demonstrated sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential in treating microbial infections (Sych et al., 2019).
Cardiac Electrophysiological Activity
Compounds related to this compound have been explored for their cardiac electrophysiological activity. These compounds have shown promise as class III agents, which indicates potential applications in cardiac arrhythmias (Morgan et al., 1990).
Anticancer Properties
Several studies have focused on the synthesis of derivatives of this compound for anticancer applications. For example, derivatives have shown significant proapoptotic activity in melanoma cell lines and inhibitory effects against human carbonic anhydrase isoforms, suggesting potential in cancer therapeutics (Yılmaz et al., 2015).
Carbonic Anhydrase Inhibition
These compounds have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which is crucial in many physiological processes. Inhibitors of carbonic anhydrase have therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness (Supuran et al., 2013).
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7S3/c1-3-23(4-2)34(30,31)17-9-5-14(6-10-17)19(25)22-20-21-13-18(32-20)33(28,29)16-11-7-15(8-12-16)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWFRVGPIYGQPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2357086.png)
![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine](/img/structure/B2357089.png)
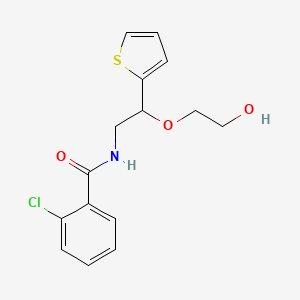
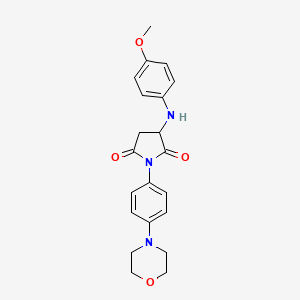
![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2357096.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2357097.png)
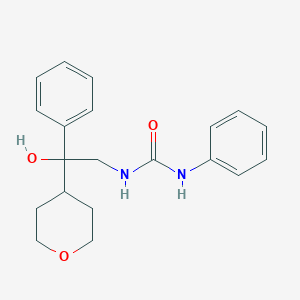
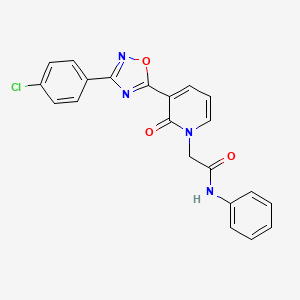
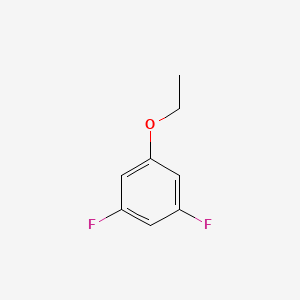
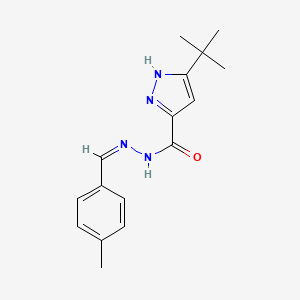
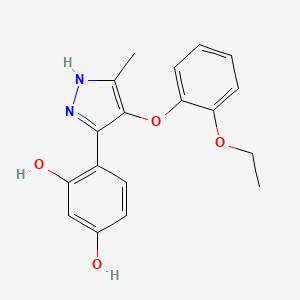
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)
